Cas no 2172546-05-1 (3-2-(3-methylpiperidin-1-yl)ethylbenzaldehyde)

3-2-(3-methylpiperidin-1-yl)ethylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-2-(3-methylpiperidin-1-yl)ethylbenzaldehyde
- 3-[2-(3-methylpiperidin-1-yl)ethyl]benzaldehyde
- EN300-1618641
- 2172546-05-1
-
- インチ: 1S/C15H21NO/c1-13-4-3-8-16(11-13)9-7-14-5-2-6-15(10-14)12-17/h2,5-6,10,12-13H,3-4,7-9,11H2,1H3
- InChIKey: ONTHHHBOXVCGFM-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CC=CC(=C1)CCN1CCCC(C)C1
計算された属性
- せいみつぶんしりょう: 231.162314293g/mol
- どういたいしつりょう: 231.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3
3-2-(3-methylpiperidin-1-yl)ethylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1618641-0.25g |
3-[2-(3-methylpiperidin-1-yl)ethyl]benzaldehyde |
2172546-05-1 | 0.25g |
$933.0 | 2023-06-04 | ||
Enamine | EN300-1618641-0.05g |
3-[2-(3-methylpiperidin-1-yl)ethyl]benzaldehyde |
2172546-05-1 | 0.05g |
$851.0 | 2023-06-04 | ||
Enamine | EN300-1618641-2.5g |
3-[2-(3-methylpiperidin-1-yl)ethyl]benzaldehyde |
2172546-05-1 | 2.5g |
$1988.0 | 2023-06-04 | ||
Enamine | EN300-1618641-0.5g |
3-[2-(3-methylpiperidin-1-yl)ethyl]benzaldehyde |
2172546-05-1 | 0.5g |
$974.0 | 2023-06-04 | ||
Enamine | EN300-1618641-5.0g |
3-[2-(3-methylpiperidin-1-yl)ethyl]benzaldehyde |
2172546-05-1 | 5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1618641-10000mg |
3-[2-(3-methylpiperidin-1-yl)ethyl]benzaldehyde |
2172546-05-1 | 10000mg |
$4360.0 | 2023-09-23 | ||
Enamine | EN300-1618641-50mg |
3-[2-(3-methylpiperidin-1-yl)ethyl]benzaldehyde |
2172546-05-1 | 50mg |
$851.0 | 2023-09-23 | ||
Enamine | EN300-1618641-500mg |
3-[2-(3-methylpiperidin-1-yl)ethyl]benzaldehyde |
2172546-05-1 | 500mg |
$974.0 | 2023-09-23 | ||
Enamine | EN300-1618641-10.0g |
3-[2-(3-methylpiperidin-1-yl)ethyl]benzaldehyde |
2172546-05-1 | 10g |
$4360.0 | 2023-06-04 | ||
Enamine | EN300-1618641-250mg |
3-[2-(3-methylpiperidin-1-yl)ethyl]benzaldehyde |
2172546-05-1 | 250mg |
$933.0 | 2023-09-23 |
3-2-(3-methylpiperidin-1-yl)ethylbenzaldehyde 関連文献
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
3-2-(3-methylpiperidin-1-yl)ethylbenzaldehydeに関する追加情報
Recent Advances in the Study of 3-2-(3-methylpiperidin-1-yl)ethylbenzaldehyde (CAS: 2172546-05-1) in Chemical Biology and Pharmaceutical Research
The compound 3-2-(3-methylpiperidin-1-yl)ethylbenzaldehyde (CAS: 2172546-05-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This aldehyde derivative, characterized by its unique structural features, has been the subject of several studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following research briefing provides an overview of the latest findings related to this compound, highlighting its significance in contemporary scientific investigations.
Recent studies have focused on the synthesis and optimization of 3-2-(3-methylpiperidin-1-yl)ethylbenzaldehyde, with particular emphasis on its role as a key intermediate in the production of novel bioactive molecules. Researchers have employed advanced synthetic techniques, including multi-step organic transformations and catalytic processes, to achieve high yields and purity of the compound. These efforts have been instrumental in facilitating further pharmacological evaluations and structure-activity relationship (SAR) studies.
In the realm of drug discovery, 3-2-(3-methylpiperidin-1-yl)ethylbenzaldehyde has shown promise as a scaffold for the development of compounds targeting central nervous system (CNS) disorders. Preliminary in vitro and in vivo studies have demonstrated its ability to modulate specific neurotransmitter systems, suggesting potential applications in the treatment of neurodegenerative diseases and psychiatric conditions. The compound's interaction with various receptors and enzymes has been meticulously characterized, providing valuable insights into its mechanism of action.
Furthermore, recent investigations have explored the compound's potential as an antimicrobial agent. Studies have revealed its efficacy against a range of bacterial and fungal pathogens, with particular activity observed against drug-resistant strains. These findings underscore the compound's versatility and its potential to address pressing global health challenges, such as antimicrobial resistance (AMR).
In addition to its pharmacological applications, 3-2-(3-methylpiperidin-1-yl)ethylbenzaldehyde has been utilized in chemical biology as a probe for studying enzyme kinetics and protein-ligand interactions. Its unique chemical properties make it an ideal candidate for labeling and imaging studies, enabling researchers to gain deeper insights into cellular processes and molecular pathways.
Despite these advancements, challenges remain in the clinical translation of 3-2-(3-methylpiperidin-1-yl)ethylbenzaldehyde-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles require further investigation to ensure the compound's suitability for human use. Ongoing research efforts are focused on addressing these limitations through structural modifications and formulation strategies.
In conclusion, 3-2-(3-methylpiperidin-1-yl)ethylbenzaldehyde (CAS: 2172546-05-1) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural and pharmacological properties make it a valuable tool for drug discovery and development, as well as for fundamental scientific investigations. Continued research in this area is expected to yield further breakthroughs, paving the way for novel therapeutic interventions and advanced chemical probes.
2172546-05-1 (3-2-(3-methylpiperidin-1-yl)ethylbenzaldehyde) 関連製品
- 2680770-49-2(tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)
- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)
- 2411257-53-7(tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate)
- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)
- 330189-80-5(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide)
- 51248-35-2(4-Isobutyloxazolidine-2,5-dione)
- 1824468-79-2(2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride)
- 1261796-66-0(2-Chloro-3'-iodo-2'-methoxypropiophenone)
- 10411-52-6(2,3-Dichloroisobutyric acid)
- 1954-91-2(3-Hydroxybutyranilide)